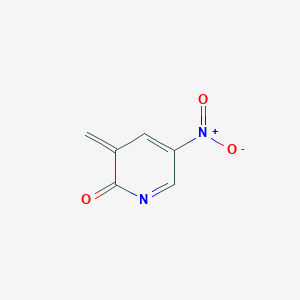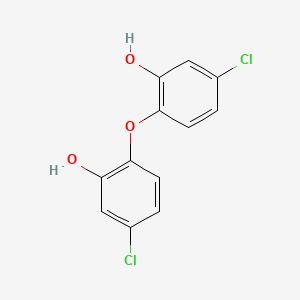
Bamethan-d9 (acetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bamethan-d9 (acetate) is a deuterium-labeled derivative of Bamethan, a compound known for its vasodilatory properties. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Bamethan due to the presence of deuterium, which allows for more precise tracking in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bamethan-d9 (acetate) involves the deuteration of BamethanThis can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions .
Industrial Production Methods
Industrial production of Bamethan-d9 (acetate) follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and precise temperature control .
Analyse Chemischer Reaktionen
Types of Reactions
Bamethan-d9 (acetate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert Bamethan-d9 (acetate) into its corresponding reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of Bamethan-d9 (acetate) .
Wissenschaftliche Forschungsanwendungen
Bamethan-d9 (acetate) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studies involving the metabolic pathways of Bamethan.
Biology: Helps in understanding the biological effects and interactions of Bamethan at the molecular level.
Medicine: Assists in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Bamethan.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes
Wirkmechanismus
Bamethan-d9 (acetate) exerts its effects by acting as a vasodilator. It works by relaxing the smooth muscles in blood vessels, leading to their dilation and increased blood flow. The molecular targets include various receptors and ion channels involved in vascular tone regulation. The pathways involved in its mechanism of action are similar to those of Bamethan, involving the modulation of intracellular calcium levels and nitric oxide production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bamethan: The non-deuterated form of Bamethan-d9 (acetate).
N-Butylnorsynephrine: Another vasodilator with similar properties.
Isosorbide Mononitrate: A compound with vasodilatory effects but different chemical structure.
Uniqueness
Bamethan-d9 (acetate) is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for more accurate tracking and analysis in biological systems, making it a valuable tool in pharmacokinetic and pharmacodynamic studies .
Eigenschaften
Molekularformel |
C14H23NO4 |
|---|---|
Molekulargewicht |
278.39 g/mol |
IUPAC-Name |
acetic acid;4-[1-hydroxy-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylamino)ethyl]phenol |
InChI |
InChI=1S/C12H19NO2.C2H4O2/c1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10;1-2(3)4/h4-7,12-15H,2-3,8-9H2,1H3;1H3,(H,3,4)/i1D3,2D2,3D2,8D2; |
InChI-Schlüssel |
RDAJZJQRYXCTRC-ZVONXLLSSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NCC(C1=CC=C(C=C1)O)O.CC(=O)O |
Kanonische SMILES |
CCCCNCC(C1=CC=C(C=C1)O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(2-cyclohexylethoxy)benzoyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B12363673.png)
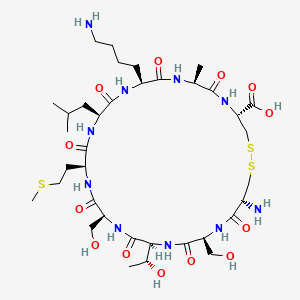
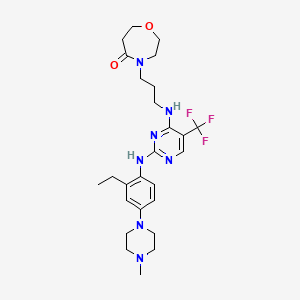
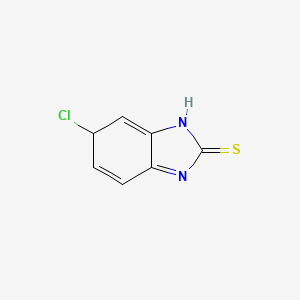
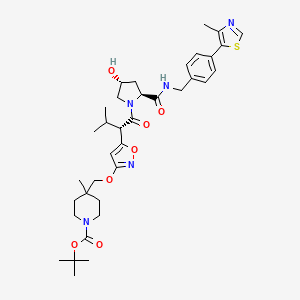
![1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione](/img/structure/B12363714.png)
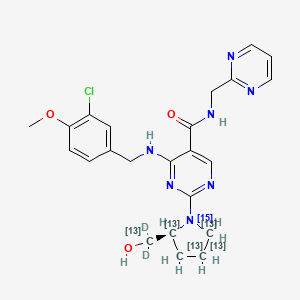
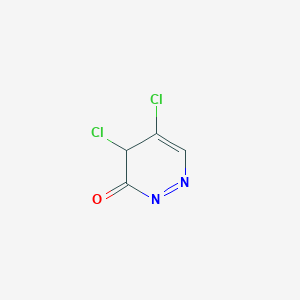
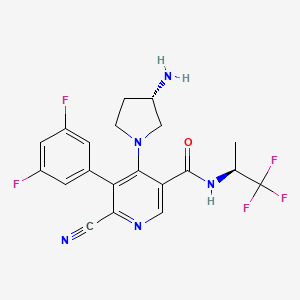
![1,2-Pyrrolidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (2S,4S)-](/img/structure/B12363733.png)
